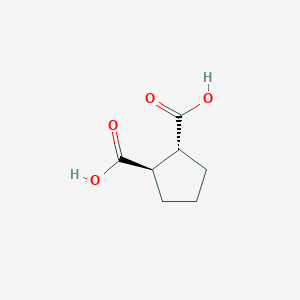

trans-Cyclopentane-1,2-dicarboxylic acid

Description

Dicarboxylic acids, organic compounds featuring two carboxylic acid functional groups, are fundamental in organic synthesis due to their versatility. longdom.org They serve as precursors for a wide array of molecules, readily converting into more reactive intermediates like acid chlorides and anhydrides, which are then used to form esters and amides. longdom.org In the realm of cyclic dicarboxylic acids, the spatial arrangement of these functional groups introduces a layer of complexity and utility that has captivated chemists for over a century.

The study of cyclic dicarboxylic acids has a rich history, providing foundational insights into stereochemistry and reaction mechanisms. Early investigations into compounds like cyclobutanedicarboxylic acids were fraught with challenges, with many initial synthetic reports before 1950 later being proven erroneous. okstate.edu The first reported synthesis of trans-cyclopentane-1,2-dicarboxylic acid was by Perkin in 1887. oregonstate.edu This synthesis involved a multi-step sequence starting from diethyl malonate, although yield data was not provided in the initial publication. oregonstate.edu

Scientific interest in the trans-isomer of 1,2-cyclopentanedicarboxylic acid surged in the 1950s following the discovery of its biological activities, including its ability to influence cell membrane permeability and inhibit succinic oxidase systems. This spurred further research into more efficient synthetic routes. oregonstate.edu

In modern chemical sciences, this compound is recognized as a valuable precursor in the synthesis of diverse organic compounds. Its dicarboxyl functionality allows it to be a key component in constructing more complex molecular architectures. For instance, it serves as an intermediate in the synthesis of certain pharmaceuticals and is used in the production of polymers. The stability of the trans-isomer under high-temperature conditions makes it particularly suitable for various industrial processes.

Derivatives of this diacid are also crucial intermediates in medicinal chemistry. For example, 1,2-cyclopentanedicarboximide, derived from the diacid, is a key intermediate in certain pharmaceutical syntheses. The compound and its derivatives are also explored in organocatalysis and materials science.

The cyclopentane (B165970) ring's structure allows for two diastereomeric forms of 1,2-dicarboxylic acid: cis and trans. This isomerism is central to the compound's chemistry and applications.

The fundamental difference between the cis and trans isomers lies in the spatial orientation of the two carboxylic acid groups relative to the plane of the cyclopentane ring. libretexts.org In the cis-isomer, both carboxyl groups are on the same side of the ring, while in the trans-isomer, they are on opposite sides. libretexts.org This seemingly subtle difference has profound stereochemical implications.

The cis isomer is a meso compound, meaning it is achiral despite having stereocenters, due to an internal plane of symmetry. In contrast, the trans isomer is chiral and exists as a pair of enantiomers. vaia.com This chirality is a critical factor in its application in asymmetric synthesis and catalysis.

| Property | This compound | cis-Cyclopentane-1,2-dicarboxylic acid |

|---|---|---|

| Stereochemistry | Chiral (exists as enantiomers) | Meso (achiral) |

| Carboxyl Group Orientation | Opposite sides of the ring | Same side of the ring |

| Melting Point | Higher | Lower (85.5–86°C) |

| Solubility in Polar Solvents | Lower | Higher |

The different spatial arrangements of the carboxyl groups in the cis and trans isomers lead to distinct chemical reactivities. A key difference is in the formation of cyclic anhydrides. The cis-isomer readily forms a cyclic anhydride (B1165640) upon heating with a dehydrating agent, as the two carboxylic acid groups are in close proximity. The trans-isomer, with its spatially separated carboxyl groups, cannot form a monomeric anhydride under similar conditions. This differential reactivity provides a classical method for separating the two isomers.

Isomerization between the cis and trans forms is possible under certain conditions. For instance, heating the cis-isomer in concentrated hydrochloric acid can lead to its conversion to the more thermodynamically stable trans-isomer. google.com This process is a crucial step in some synthetic routes where the initial product is the cis isomer, but the desired product is the trans isomer. google.com

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-cyclopentane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJCSAKCMTWGAH-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883675 | |

| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461-97-8 | |

| Record name | trans-1,2-Cyclopentanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-DL-cyclopentane-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Computational Analysis

Spectroscopic Characterization Methods for Structural Elucidationcdnsciencepub.com

Spectroscopic techniques are indispensable for confirming the molecular structure and exploring the conformational landscape of cyclic molecules like trans-cyclopentane-1,2-dicarboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are particularly powerful in this regard, offering insights into the molecule's structure in both solution and the solid state. cdnsciencepub.com

NMR spectroscopy is a fundamental technique for determining the connectivity and stereochemistry of organic compounds. Both ¹H and ¹³C NMR provide complementary information crucial for the complete characterization of this compound.

Proton NMR (¹H NMR) spectroscopy is a sensitive probe of the local electronic environment and spatial arrangement of hydrogen atoms within a molecule. For cyclic systems like cyclopentane (B165970), the vicinal coupling constants (³JHH) between adjacent protons are highly dependent on the dihedral angle separating them. This relationship is invaluable for conformational analysis.

The cyclopentane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the envelope and half-chair forms. In this compound, the substituents' orientation (diaxial vs. diequatorial) is tied to the ring's conformation. Analysis of the ³JHH coupling constants obtained from the ¹H NMR spectrum allows for the estimation of these dihedral angles, and thus the preferred conformation in solution. rsc.orgacs.org While detailed ¹H NMR conformational studies specifically for the parent this compound are not extensively documented in the literature, the principles are well-established from studies on analogous compounds like trans-cyclopentane-1,2-diol. rsc.org For such compounds, computational models are often used in conjunction with experimental NMR data to determine the populations of different conformers. rsc.orgresearchgate.net

Table 1: Expected ¹H NMR Spectral Data and Conformational Implications

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Coupling Constants (³JHH) | Conformational Information |

| H1, H2 (methine) | 2.8 - 3.2 | Multiplet | J(H1,H2), J(H1,H5), J(H2,H3) | Dihedral angles derived from these couplings indicate the puckering of the ring and the relative orientation of the carboxyl groups. |

| H3, H4, H5 (methylene) | 1.7 - 2.2 | Multiplet | J(H3,H4), J(H4,H5), etc. | Provides information on the overall ring conformation (envelope vs. half-chair). |

Note: Expected chemical shifts are estimates based on general principles and data for similar structures.

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful tool for confirming the carbon framework of a molecule. The chemical shift of each carbon atom is characteristic of its local chemical environment, providing direct evidence for the molecular structure. oregonstate.edu The structure of this compound is expected to show three distinct carbon signals due to the molecule's C2 symmetry: one for the two equivalent carboxylic acid carbons, one for the two equivalent methine carbons (C1 and C2), and one for the remaining three equivalent methylene (B1212753) carbons of the cyclopentane ring. The presence of the correct number of signals with appropriate chemical shifts confirms the assigned structure. cdnsciencepub.comdocbrown.info

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Hybridization | Expected Chemical Shift (ppm) | Rationale |

| -COOH | sp² | 175 - 185 | Typical range for carboxylic acid carbons. libretexts.org |

| C1, C2 | sp³ | 45 - 55 | Aliphatic methine carbons attached to an electron-withdrawing carboxyl group. |

| C3, C4, C5 | sp³ | 25 - 35 | Aliphatic methylene carbons in a five-membered ring. docbrown.infochemicalbook.com |

Note: Expected chemical shifts are estimates based on typical values for functional groups and carbon environments. oregonstate.edulibretexts.org

X-ray crystallography provides unambiguous proof of molecular structure and detailed information about the conformation and intermolecular interactions in the solid state. cdnsciencepub.com An X-ray diffraction study of this compound has determined its precise solid-state conformation. acs.org

The study reveals that the cyclopentane ring adopts a conformation that is intermediate between a classic envelope and a half-chair form. In the crystal, the molecules are linked by hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming a well-ordered three-dimensional lattice. This technique provides precise data on bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's most stable conformation in the crystalline phase. acs.org This solid-state structure serves as a crucial benchmark for comparison with computational models and solution-phase conformational analyses. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conformational Analysis using Computational Chemistrylibretexts.orgorganicchemistrydata.org

Computational chemistry provides theoretical insights into molecular structure and energetics, complementing experimental data. Methods like ab initio calculations and molecular mechanics are used to explore the potential energy surface of a molecule, identifying stable conformers and the energy barriers between them.

For cyclopentane derivatives, computational methods are used to determine the relative stabilities of the various puckered conformations. Molecular mechanics (MM) uses classical physics principles to model the molecule, offering a computationally efficient way to explore conformational possibilities. Ab initio calculations are based on quantum mechanics and provide more accurate energy predictions, albeit at a higher computational cost. rsc.org

Studies on related molecules like cyclopentanol (B49286) and cyclopentane-1,2-diols have shown that the cyclopentane ring can exist in several low-energy conformations. rsc.org For the trans-1,2-disubstituted pattern, two primary conformations are typically considered: a diequatorial form on a half-chair frame and a diaxial form on an envelope frame. Ab initio and MM calculations can predict the geometries and relative energies of these conformers. These calculations help in interpreting experimental data, such as NMR coupling constants, by providing a theoretical basis for the observed conformational preferences in solution. rsc.orgresearchgate.net The most stable conformation is determined by a balance of factors including steric strain, torsional strain, and in the case of this compound, potential intramolecular interactions between the carboxyl groups.

Table 3: Theoretical Conformers of trans-1,2-Disubstituted Cyclopentanes

| Conformer | Ring Conformation | Substituent Orientation | Relative Stability |

| I | Half-Chair (C2 symmetry) | Diequatorial | Often the more stable conformer. |

| II | Envelope (Cs symmetry) | Diaxial | Generally higher in energy due to steric interactions. |

Note: The relative stabilities are generalized from studies on analogous compounds and would require specific calculations for this compound. rsc.org

Energy Landscape and Stable Conformations

The cyclopentane ring is not planar and exists in a continuous series of puckered conformations, primarily the envelope (Cs symmetry) and half-chair (C2 symmetry) forms. The substitution of two trans-dicarboxylic acid groups significantly influences the conformational preferences and the energy barriers between different puckered states.

Theoretical calculations on analogous molecules, such as trans-1,2-cyclopentanediol (B128437), offer valuable insights into the likely conformations of this compound. Studies employing both molecular mechanics (MM) and ab initio calculations have identified two primary conformers for the trans-1,2-disubstituted cyclopentane ring: an envelope conformation and a half-chair conformation. For trans-1,2-cyclopentanediol, ab initio calculations have shown that the half-chair conformer with diequatorial hydroxyl groups is more stable than the envelope conformation with two axial hydroxyl groups, with a calculated energy difference of approximately 0.70 kcal mol−1. A similar preference for a diequatorial-like arrangement of the carboxylic acid groups in this compound is expected to minimize steric hindrance.

| Conformer | Point Group | Substituent Positions (relative) | Calculated Relative Energy (kcal/mol) for trans-1,2-cyclopentanediol |

| Half-Chair | C2 | Diequatorial | 0.00 |

| Envelope | Cs | Diaxial | 0.70 |

Note: The relative energies are based on ab initio calculations for the analogous compound trans-1,2-cyclopentanediol and serve as an estimate for the conformational preference of this compound.

Molecular Dynamics Simulations (if applicable to specific derivatives)

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the principles of MD simulations are widely applied to understand the behavior of similar molecules, such as other dicarboxylic acids and cyclopentane derivatives, in solution and other environments.

MD simulations can provide a detailed picture of the dynamic behavior of the molecule, including the conformational changes of the cyclopentane ring and the orientation of the carboxylic acid groups. For instance, simulations of dicarboxylic acids in aqueous solutions have been used to study their hydration shells and the dynamics of hydrogen bonding with water molecules. These simulations can also elucidate the role of the solvent in stabilizing different conformers.

In the context of derivatives of this compound, such as esters or amides, MD simulations could be employed to:

Predict the binding affinity and mode of interaction with biological macromolecules.

Understand the self-assembly behavior in different solvents.

Simulate the transport of these molecules across biological membranes.

For example, MD simulations of cyclopentane in the solid phase have been used to reproduce experimental structures and diffraction patterns, demonstrating the power of this technique in understanding the condensed-phase behavior of cyclic molecules.

Theoretical Studies of Reaction Mechanisms involving this compound

Theoretical studies are instrumental in elucidating the detailed mechanisms of chemical reactions, providing information on transition states and the subtle intramolecular interactions that govern reactivity.

Transition State Analysis

Transition state theory is a cornerstone of understanding reaction kinetics. Computational methods, particularly density functional theory (DFT), are frequently used to locate transition state structures and calculate their energies, which in turn allows for the determination of activation energy barriers.

A key reaction of dicarboxylic acids is the formation of cyclic anhydrides. While the cis-isomer of cyclopentane-1,2-dicarboxylic acid readily forms an anhydride (B1165640) upon heating, the trans-isomer does not, due to the large distance between the two carboxylic acid groups. However, under certain conditions, reactions involving one of the carboxyl groups can be studied computationally.

For example, in a theoretical study on the formation of a carboxylic sulfuric anhydride from a dicarboxylic acid, DFT calculations were used to map the reaction energy profile. The study identified a low-energy transition state for the cycloaddition of SO3 to the carboxylic acid group. Such an analysis for reactions at one of the carboxyl groups of this compound, such as esterification or amidation, would involve locating the transition state for the nucleophilic attack on the carbonyl carbon and the subsequent elimination of a water molecule. The calculated energy of this transition state would provide a quantitative measure of the reaction rate.

Intramolecular Interactions (e.g., hydrogen bonding, π-hydrogen interaction)

Intramolecular interactions play a crucial role in determining the stable conformations and reactivity of a molecule. In this compound, the primary intramolecular interaction of interest is the potential for hydrogen bonding.

Due to the trans arrangement of the carboxylic acid groups, a direct intramolecular hydrogen bond between the two carboxyl groups is not possible. However, in certain conformations, a weak intramolecular hydrogen bond may exist between the hydroxyl hydrogen of one carboxyl group and the carbonyl oxygen of the other, although this would likely induce significant ring strain.

More relevant are the intermolecular hydrogen bonds that dominate the crystal structure and solution behavior of this molecule. In the solid state, dicarboxylic acids typically form hydrogen-bonded dimers, where two molecules are linked by a pair of hydrogen bonds between their carboxyl groups.

Computational studies on other dicarboxylic acids have extensively investigated the geometry and strength of these hydrogen bonds. Quantum chemical calculations can provide detailed information on the bond lengths, angles, and energies of these interactions. For instance, in a study of various dicarboxylic acids, the strength of intramolecular hydrogen bonds was found to significantly influence their acidity and conformational preferences in different solvents. While direct intramolecular hydrogen bonding is sterically disfavored in the trans-cyclopentane derivative, the potential for such interactions in its mono-anion, where one carboxyl group is deprotonated, could be explored through computational methods.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways with Improved Yields and Selectivity

Modern research aims to develop more streamlined and efficient synthetic routes that offer higher yields and greater stereoselectivity. A notable advancement involves the use of the Favorskii rearrangement. google.com This approach utilizes 6-bromo-cyclohexanone-2-ethyl formate (B1220265) as a starting material, which undergoes rearrangement in an alkaline solution. google.com The resulting cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester is then hydrolyzed in an acid solution at elevated temperatures (100-160°C). google.com This method is advantageous due to its simpler process, milder reaction conditions, and lower cost, making it more suitable for industrial-scale production. google.com

A key challenge in the synthesis is controlling the stereochemistry to favor the trans isomer over the cis form. Some traditional methods initially produce the cis isomer, which then requires an additional, often harsh, conversion step involving heating in concentrated hydrochloric acid at 180°C in a sealed tube. google.com Future research is directed towards catalytic systems and reaction conditions that directly yield the trans isomer with high selectivity, thereby eliminating costly and energy-intensive separation or isomerization steps.

| Synthetic Pathway | Starting Material | Key Steps | Reported Overall Yield | Notes |

| From Pimelic Acid | Pimelic acid | Five separate reactions | 57.1% | A more tedious, multi-step process. oregonstate.edu |

| Modified Perkin Hydrolysis | Tetraethyl cyclopentane (B165970) tetracarboxylic acid ester | Transesterification with acetic acid, followed by decarboxylation | 70% | An improvement on the original Perkin method. oregonstate.edu |

| Favorskii Rearrangement | 6-bromo-cyclohexanone-2-ethyl formate | Rearrangement in alkali, followed by acid hydrolysis | Not specified, but noted for industrial feasibility | Simpler process with mild conditions. google.com |

Advanced Computational Modeling for Deeper Mechanistic Understanding

To complement experimental work, advanced computational modeling is an emerging tool for gaining deeper insights into the reaction mechanisms, conformational preferences, and electronic properties of trans-cyclopentane-1,2-dicarboxylic acid and its reactions. Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate optimized geometries and free energies of molecules. researchgate.netacs.org

While specific DFT studies on this compound are not extensively documented in the provided context, the application of these methods to analogous systems like cyclohexanedicarboxylic acids demonstrates their potential. researchgate.netacs.org Such studies can elucidate the stability of different conformers (e.g., diaxial vs. diequatorial arrangements of the carboxylic acid groups) in various solvents and ionization states. researchgate.netacs.org This understanding is crucial for predicting reactivity and designing selective syntheses.

Computational kinetics can also be applied to model complex reaction networks, such as the oxidation of the cyclopentane ring. researchgate.net By investigating reaction pathways and calculating the kinetics of elementary reactions at a high level of theory, researchers can develop detailed mechanisms that predict reaction outcomes under different conditions. researchgate.net For this compound, this could be used to understand its thermal decomposition, predict side reactions in synthesis, and guide the development of more efficient catalytic processes.

Design and Synthesis of New Derivatives for Targeted Applications

The rigid structure and bifunctional nature of this compound make it an excellent scaffold for designing and synthesizing new derivatives with specific functions. Its carboxylic acid groups can be readily converted into esters, amides, and anhydrides, opening pathways to a wide range of molecules for pharmaceutical and materials science applications.

In medicinal chemistry, derivatives of cyclopentanecarboxylic acid are being investigated for a variety of therapeutic uses. ontosight.ai For instance, amidation of related α-arylated cyclopentane carboxylic acids has yielded potent histone deacetylase (HDAC) inhibitors. nih.gov Other derivatives have shown potential as inhibitors of enzymes like AKR1C1 and AKR1C3, which are targets for hormone-dependent cancers. nih.gov The defined stereochemistry of the trans diacid provides a rigid framework that can be exploited to achieve specific interactions with biological targets like enzymes and receptors. ontosight.ai

A significant application is its use as an intermediate in the synthesis of pharmaceuticals. For example, 1,2-cyclopentanedicarboximide, derived from the diacid, is a key intermediate in the production of Gliclazide, an oral hypoglycemic agent used to treat type II diabetes. google.com

| Derivative Class | Functionalization | Potential Application | Example/Target |

| Imides | Amidation/Condensation | Pharmaceutical Intermediate | 1,2-Cyclopentanedicarboximide for Gliclazide synthesis. google.com |

| Amides | Amidation | Medicinal Chemistry | Potent histone deacetylase (HDAC) inhibitors. nih.gov |

| Esters | Esterification | Precursors for further synthesis | trans-dimethyl ester for reduction to diols. oregonstate.edu |

| Diols | Reduction of carboxylic acids | Synthetic Building Block | trans-1,2-bis(hydroxymethyl)cyclopentane. |

Investigation of Bioavailability and Pharmacokinetic Profiles of Derivatives (if applicable for future drug development)

For any derivative of this compound being considered for therapeutic use, a thorough investigation of its bioavailability and pharmacokinetic profile is essential. Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. These studies are critical for determining how a drug candidate will behave in a biological system.

While specific pharmacokinetic data for derivatives of this compound are not available in the provided search context, the established methodologies for such investigations would be directly applicable. A typical study would involve developing and validating a sensitive analytical method, such as liquid chromatography with triple quadrupole mass spectrometry (LC-QqQ-MS/MS), to quantify the compound in biological matrices like plasma and tissues. nih.gov

Key pharmacokinetic parameters that would be determined include:

Absolute Bioavailability: The fraction of an administered dose that reaches the systemic circulation. This is often determined by comparing plasma concentrations after oral and intravenous administration. nih.gov

Dose Proportionality: Assessing whether an increase in dose leads to a proportional increase in drug exposure (plasma concentration). nih.gov

Tissue Distribution: Determining where the compound accumulates in the body after administration, which can provide insights into its mechanism of action and potential toxicity. nih.gov

These studies are fundamental to the drug development process, providing the necessary data to move a compound from preclinical research to clinical trials.

Development of this compound in Supramolecular Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds. The ability of molecules to self-assemble into larger, ordered structures is a key area of research with applications in materials science, nanotechnology, and crystal engineering.

The two carboxylic acid groups on this compound are capable of forming strong intermolecular hydrogen bonds. nih.gov Research on related cyclopentane derivatives has shown that these interactions can direct the self-assembly of molecules into well-defined patterns, such as chains and layers. nih.govresearchgate.net In the solid state, these molecules can form racemic crystals where hydrogen bonds organize the molecules into either parallel or antiparallel arrangements. nih.gov

The rigid trans configuration of the carboxylic acid groups imposes specific geometric constraints on the hydrogen bonding patterns that can be formed. This predictable directionality makes it a promising candidate for use as a "tecton" or building block in crystal engineering. By co-crystallizing it with other molecules (coformers), it may be possible to design and construct novel supramolecular architectures with desired properties, such as specific porosities or optical characteristics. Future research could explore how the stereochemistry of this diacid can be used to control the dimensionality and topology of self-assembled networks.

Q & A

Basic: What is the synthetic route for trans-Cyclopentane-1,2-dicarboxylic acid, and how is its stereochemistry controlled?

Methodological Answer:

The synthesis involves a four-step process starting from 2-carbalkoxycyclohexanone. Key steps include:

Intermediate Formation : Conversion to this compound via ring contraction.

Anhydride Formation : Refluxing the trans-acid in acetic anhydride yields the cis-anhydride.

Imide Synthesis : Reaction with ammonia or amines forms the cis-cyclopentane-1,2-dicarboximide.

Stereochemical control is achieved through reaction conditions (e.g., temperature, solvent polarity) and validated via X-ray crystallography or NMR .

Basic: What analytical techniques are critical for confirming the identity and purity of this compound?

Methodological Answer:

- Gas Chromatography (GC) : Used for purity assessment (≥97% by GC) and detecting residual solvents .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., carboxylic protons at δ 12–14 ppm).

- Melting Point Analysis : Sharp mp ranges (e.g., 132–136°C for cis-analogs) indicate crystalline purity .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

- Reproducibility Checks : Validate reaction parameters (e.g., anhydride reflux time, catalyst loading).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., cis-isomerization during synthesis).

- Computational Modeling : Compare energy barriers for trans vs. cis configurations using DFT calculations to explain yield variations .

Advanced: How to design experiments assessing the thermal stability of this compound in polymer matrices?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under nitrogen/air.

- Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic degradation peaks.

- Molecular Dynamics (MD) Simulations : Predict degradation pathways by modeling interactions with polymer chains .

Advanced: What experimental strategies evaluate the biological interactions of this compound metabolites?

Methodological Answer:

- In Vitro Models : Use rat stromal vascular fraction (SVF) differentiation assays to assess adipogenic effects, referencing methodologies for cyclohexane-1,2-dicarboxylate metabolites .

- Metabolite Profiling : Employ LC-HRMS to identify urinary metabolites (e.g., monohydroxy esters) and quantify bioaccumulation potential .

Advanced: How does stereochemistry influence the reactivity of this compound in anhydride formation?

Methodological Answer:

- Kinetic Studies : Compare reaction rates of trans vs. cis isomers under anhydride-forming conditions.

- X-ray Crystallography : Resolve spatial arrangements of carboxyl groups to explain preferential cis-anhydride formation from the trans-acid .

- Solvent Effects : Polar aprotic solvents (e.g., acetic anhydride) stabilize transition states for ring closure .

Basic: How to assess batch-to-batch purity consistency in this compound?

Methodological Answer:

- GC with Internal Standards : Quantify impurities using n-alkane references.

- Chiral HPLC : Resolve enantiomeric excess if racemization occurs during storage.

- Elemental Analysis : Verify C/H/O ratios match theoretical values (C: 53.16%, H: 6.37%, O: 40.47%) .

Advanced: What computational tools predict the physicochemical properties of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.